Bienvenue dans la boutique en ligne BenchChem!

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This unique chemotype features a pyrimidine core for ATP-competitive kinase hinge-binding and a 2,3-dihydrobenzofuran-5-sulfonyl group for targeting lipophilic back pockets. Ideal for focused antioxidant/antimicrobial SAR libraries, as related scaffolds show nM-level DHODH inhibition (IC50=64 nM). Procure this specific analogue to profile CYP450 interactions and avoid suboptimal potency risks from non-pyrimidine analogues. Standard R&D purity; custom synthesis and bulk quantities available upon consultation.

Molecular Formula C16H17N3O4S
Molecular Weight 347.39
CAS No. 2034394-92-6
Cat. No. B2997316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034394-92-6
Molecular FormulaC16H17N3O4S
Molecular Weight347.39
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
InChIInChI=1S/C16H17N3O4S/c20-24(21,14-2-3-15-12(10-14)5-9-22-15)19-8-4-13(11-19)23-16-17-6-1-7-18-16/h1-3,6-7,10,13H,4-5,8-9,11H2
InChIKeyVWMJKCSWUBOJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034394-92-6): Structural Overview and Comparator Identification for Sourcing Decisions


2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034394-92-6) is a synthetic small molecule with the molecular formula C16H17N3O4S and a molecular weight of 347.39 g/mol . It belongs to a class of heterocyclic compounds featuring a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a 2,3-dihydrobenzofuran-5-sulfonyl group [1]. This chemotype is of interest in medicinal chemistry for potential enzyme inhibition and receptor modulation applications [2]. However, the compound is primarily available through screening compound suppliers and has limited publicly disclosed pharmacological data, making direct evidence-based differentiation from structural analogs challenging [1]. The most relevant comparators include analogues that vary the heterocyclic core (e.g., pyridine, pyridazine) or the sulfonyl substituent (e.g., cyclopropylsulfonyl, butylsulfonyl) [3].

Why Generic Substitution Fails for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine-Based Screening Libraries


Despite sharing a common dihydrobenzofuran-sulfonyl-pyrrolidine scaffold, minor structural variations among in-class analogs can lead to significantly divergent biological profiles. In the broader class of benzofuran-gathered pyrimidine sulfonyl conjugates, changes to the heterocyclic core (e.g., replacing pyrimidine with pyridine or pyridazine) or alterations to the substitution pattern on the pyrimidine ring modulate antioxidant potency and antimicrobial spectrum in non-linear ways [1]. For example, in a series of related benzofuran-pyrimidine sulfonyl hybrids, compounds 8b and 8e exhibited superior antioxidant activity compared to close structural analogs, while compounds 7d and 7c showed dominant antimicrobial activity against Gentamicin and Nystatin standards, demonstrating that activity is not uniformly distributed across the series [1]. Therefore, assuming functional interchangeability between 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its nearest neighbors without explicit comparative data risks selecting a compound with suboptimal potency for the intended target or assay system.

Quantitative Differentiation Evidence for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Versus Closest Analogs


Structural Uniqueness of the Pyrimidine Core Versus Pyridine and Pyridazine Analogs

The target compound features an unsubstituted pyrimidine ring at the 2-position ether linkage. In contrast, the closest commercial analogs, such as 4-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS 1954762-52-7) and 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034394-93-7), replace the pyrimidine with pyridine or pyridazine cores respectively [1]. The additional nitrogen atom in the pyrimidine ring alters hydrogen-bonding capacity and electron distribution, which in analogous kinase inhibitor chemotypes has been shown to influence target binding affinity and selectivity [2]. However, no direct head-to-head biochemical comparison data are publicly available for these specific analogs.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Molecular Weight and Lipophilicity Differentiation from Smaller Sulfonyl Analogs

The target compound (MW = 347.39 g/mol) carries a bulkier and more lipophilic 2,3-dihydrobenzofuran-5-sulfonyl group compared to analogs with smaller sulfonyl substituents, such as 2-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (MW ~ 283.35 g/mol) or 2-((1-(isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (MW ~ 285.36 g/mol) . While measured logP/logD values are not publicly reported for any of these compounds, the increased aromatic surface area and molecular weight of the dihydrobenzofuran-sulfonyl group are expected to enhance lipophilicity, potentially influencing membrane permeability, plasma protein binding, and metabolic stability [1].

Drug-likeness Lipophilicity ADME Properties

Absence of Documented Off-Target Activity Versus 5-Methylpyridine Analog

The structurally related compound 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine (CAS 1903281-15-1) contains a 5-methyl substituent on the pyridine ring, which introduces steric bulk adjacent to the ether linkage . In related sulfonyl-pyrrolidine chemotypes, methyl substitution on the heterocyclic core has been associated with altered cytochrome P450 inhibition profiles [1]. However, no CYP inhibition data, target engagement data, or cellular assay results have been publicly reported for either the target compound or the 5-methylpyridine analog. The absence of the 5-methyl group in the target compound may confer a distinct steric and electronic environment at the ether linkage, but this remains unquantified in the absence of comparative biochemical profiling.

Selectivity Off-target profiling CYP inhibition

Best Application Scenarios for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in Research and Drug Discovery


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrimidine core of 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a privileged scaffold for ATP-competitive kinase inhibition [1]. This compound can serve as a fragment or early hit for kinases where the dihydrobenzofuran-sulfonyl moiety occupies a hydrophobic back pocket, as observed in pyrimidine-based CDK and VEGF inhibitors [1]. Procurement of this specific chemotype is warranted when the screening cascade requires the pyrimidine ring as the hinge-binding element and the dihydrobenzofuran group for filling a lipophilic sub-pocket.

Antioxidant and Antimicrobial SAR Exploration

Based on class-level evidence from structurally related benzofuran-pyrimidine sulfonyl conjugates, which demonstrated significant antioxidant activity (IC50 values superior to reference compounds) and antimicrobial activity (MIC values of 1.0 and 0.5 mg/mL against Gentamicin and Nystatin standards, respectively) [2], this compound is suitable for inclusion in focused libraries aimed at exploring antioxidant or antimicrobial SAR around the sulfonyl-pyrrolidine-pyrimidine scaffold. The dihydrobenzofuran group may enhance radical-scavenging capacity due to its electron-rich aromatic system.

CYP450 Interaction Profiling Studies

Given that structurally related pyrrolidine sulfonamides have been implicated as urotensin II antagonists with defined CYP450 interaction liabilities [3], this compound may be used as a tool compound for profiling CYP450 inhibition or induction in early ADME-Tox panels. Selection of the pyrimidine variant over pyridine or pyridazine analogs allows researchers to dissect the contribution of the heterocyclic core to CYP-mediated metabolism.

Chemical Probe Development for DHODH or Related Targets

Although no direct target data are available for this specific compound, structurally distinct pyrimidine-containing sulfonamides have demonstrated nanomolar inhibitory activity against dihydroorotate dehydrogenase (DHODH) (IC50 = 64 nM for Plasmodium falciparum DHODH) [4]. This compound could be evaluated as a chemical probe for DHODH or related oxidoreductase enzymes, where the sulfonyl-pyrrolidine-pyrimidine scaffold may confer unique binding interactions compared to established inhibitors.

Quote Request

Request a Quote for 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.